Spiro[2.3]hexan-5-ylmethanamine hydrochloride
Description
Spiro[2.3]hexan-5-ylmethanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a spiro junction between a cyclopropane and a cyclohexane ring. The methanamine group (-CH2NH2) is attached to the spiro[2.3]hexane scaffold, and the compound exists as a hydrochloride salt to enhance stability and solubility. Its molecular formula is C7H14ClN (molecular weight: 147.65 g/mol), as inferred from structurally related compounds in the evidence .
Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can improve target binding and metabolic stability. For example, spiro scaffolds are used in enzyme inhibitors and photoresponsive systems .
Properties
IUPAC Name |
spiro[2.3]hexan-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-5-6-3-7(4-6)1-2-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNJOIZFCAMHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528564-50-2 | |
| Record name | {spiro[2.3]hexan-5-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexan-5-ylmethanamine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[2.3]hexane structure. Subsequent functionalization with a methanamine group and conversion to the hydrochloride salt completes the synthesis .
Industrial Production Methods
Industrial production of this compound often involves bulk synthesis techniques to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Spiro[2.3]hexan-5-ylmethanamine hydrochloride serves as a fundamental building block in organic synthesis. Its spirocyclic framework allows for the construction of more complex molecular architectures through various chemical reactions such as oxidation, reduction, and substitution.
Synthetic Routes
- The synthesis typically involves cyclization of precursors to form the spiro structure followed by functionalization to introduce the methanamine group. Common methods include using automated reactors for bulk synthesis, optimizing yield and purity through continuous flow systems.
Biological Research
Investigating Protein-Ligand Interactions
- The compound is studied for its potential interactions with biological macromolecules, serving as a probe for examining protein-ligand interactions and enzyme mechanisms. Its structural features facilitate binding to specific sites on proteins, which can influence their activity.
Potential Therapeutic Properties
- Research indicates that this compound may have therapeutic potential in treating neurological disorders and infectious diseases. Initial studies suggest it could modulate various biological pathways, including anticancer activities .
Medicinal Chemistry
Pharmacological Applications
- The compound is under investigation for its pharmacological properties, particularly its ability to affect neurotransmitter systems and potentially alleviate symptoms associated with mental health disorders. Its unique structural characteristics may confer advantages in drug design compared to traditional compounds .
Mechanism of Action
- The mechanism involves forming hydrogen bonds and electrostatic interactions with biological targets, which may enhance binding affinity and specificity due to the spirocyclic structure's steric properties.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in the manufacturing of specialty chemicals and pharmaceuticals. Its solubility and reactivity make it suitable for diverse applications in chemical production processes.
Case Study 1: Protein Interaction Studies
Research conducted on the interaction of this compound with specific enzymes has shown promising results in modulating enzyme activity, suggesting potential therapeutic applications in enzyme-related diseases.
Case Study 2: Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexan-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares Spiro[2.3]hexan-5-ylmethanamine hydrochloride with key analogs:
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., nitro in compound 4h ) increase melting points due to enhanced dipole interactions and crystal packing. The methanamine group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., phenyl groups in compound 4j ).
Spiro Ring Size and Bioactivity :
Biological Activity
Spiro[2.3]hexan-5-ylmethanamine hydrochloride is a compound characterized by its unique spirocyclic structure, which imparts distinctive steric and electronic properties. The compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological properties, and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 161.68 g/mol. The presence of the amine functional group allows for various interactions with biological molecules, influencing its activity through hydrogen bonding and electrostatic interactions.
Pharmacological Properties
Research into the pharmacological properties of this compound is still emerging, but initial studies suggest several potential activities:
- Receptor Binding : The compound may interact with various receptors due to its amine group, which is known to form hydrogen bonds and facilitate receptor-ligand interactions.
- Anticancer Activity : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit anticancer properties, with some showing significant activity against HepG2 cancer cells. For instance, compounds derived from similar structures have demonstrated IC50 values indicating effective cell death at specific concentrations .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of spirocyclic compounds, derivatives similar to this compound were tested on HepG2 cells. Results indicated that increasing concentrations led to higher rates of apoptosis and cell death, with specific compounds achieving notable IC50 values that surpassed standard treatments like melphalan .
Case Study 2: Receptor Interaction Studies
Another study focused on the binding affinity of spirocyclic compounds to GABA receptors, revealing that modifications in the structure can significantly enhance or reduce receptor affinity. This highlights the importance of structural features in determining biological activity and therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that can yield high purity and yield products. Recent advancements in synthetic methodologies have improved efficiency and scalability, making it feasible for further research applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2.3]hexan-5-ylmethanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of spirocyclic amines like this compound often involves bromination or catalytic cyclization. For example, bromination of spiro[2.3]hexane derivatives in solvents like carbon tetrachloride yields halogenated intermediates, which can be functionalized via nucleophilic substitution or reductive amination . Diastereoselective synthesis using catalysts like glacial acetic acid has been demonstrated for similar spiro compounds, favoring specific stereoisomers through controlled reaction kinetics and solvent polarity . Characterization via single-crystal X-ray diffraction is critical for confirming stereochemistry .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection (≥98% purity threshold) is recommended, as validated for structurally analogous compounds like Liproxstatin-1 hydrochloride . X-ray crystallography can resolve ambiguities in stereochemical assignments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use chemical fume hoods, nitrile gloves, and lab coats to minimize exposure. Avoid inhalation of aerosols and skin contact. In case of spills, employ inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers per OSHA guidelines. Reference safety data sheets (SDS) for spirocyclic amines, which highlight risks of respiratory irritation and recommend emergency ventilation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., IC₅₀ variability) for this compound across different cell lines?
- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 or HepG2) and control compounds like Liproxstatin-1 hydrochloride, a ferroptosis inhibitor with well-documented IC₅₀ values (22 nM) . Account for variables such as cell permeability, serum concentration, and redox state. Dose-response curves with triplicate replicates and statistical tools (e.g., ANOVA) are essential to identify outliers .
Q. What experimental designs are optimal for evaluating the in vivo efficacy of this compound in disease models?
- Methodological Answer : Use transgenic rodent models (e.g., Gpx4 knockdown mice) to study mechanisms like ferroptosis inhibition. Administer the compound intravenously or via osmotic pumps for steady plasma concentrations. Monitor biomarkers (e.g., lipid peroxides, glutathione levels) and employ histopathology to assess organ-specific efficacy, as demonstrated in renal failure and hepatic ischemia/reperfusion models .
Q. How can computational chemistry aid in predicting the binding affinity of this compound to target proteins?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. Optimize the ligand’s conformation based on spirocyclic geometry and protonation states of the amine group. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Q. What strategies mitigate stability issues (e.g., hydrolysis) in aqueous formulations of this compound?
- Methodological Answer : Use lyophilization to enhance shelf life. Adjust pH to 4–6 with citrate buffers to minimize degradation. Incorporate cryoprotectants (e.g., trehalose) for freeze-dried formulations, as validated for hydrochloride salts in hydrogel-based drug delivery systems . Accelerated stability studies (40°C/75% RH) can identify degradation pathways .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct mass balance studies with radiolabeled analogs (e.g., ¹⁴C-tracing) to track absorption, distribution, and excretion. Compare in vitro hepatic microsome assays (e.g., CYP450 metabolism) with in vivo plasma pharmacokinetics. Use compartmental modeling (e.g., NONMEM) to reconcile differences in bioavailability .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
